(R)-glycidylphthalimide
Description
(R)-Glycidylphthalimide as a Prominent Chiral Building Block in Asymmetric Synthesis
This compound is widely recognized for its utility as a chiral precursor in the synthesis of a diverse range of enantiomerically pure compounds. synthesiswithcatalysts.comresearchgate.nettcichemicals.com Its epoxide functionality is susceptible to nucleophilic ring-opening reactions, which can proceed with high regioselectivity and stereoselectivity, allowing for the construction of complex chiral molecules. chemimpex.comscirp.org This reactivity is fundamental to its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.
The phthalimide (B116566) group serves as a masked primary amine, which can be deprotected under various conditions to reveal a free amine. This feature is particularly valuable in the synthesis of chiral amino alcohols, which are important structural motifs in many biologically active molecules. scirp.org The commercial availability of enantiomerically pure this compound further enhances its utility, providing a reliable starting material for complex synthetic endeavors. researchgate.net
Evolution of Research Perspectives on this compound Applications
Initial research on this compound primarily focused on its role as a key intermediate for the synthesis of pharmaceuticals. For instance, it has been instrumental in the preparation of chiral solvating agents and in the synthesis of various bioactive molecules. synthesiswithcatalysts.comchemimpex.com A significant application is in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases. researchgate.net The stereochemistry of these drugs is crucial for their therapeutic effect, and this compound provides a reliable route to the desired enantiomers. researchgate.net
More recently, the scope of this compound applications has expanded into material science and polymer chemistry. It is used as a reactive intermediate in the production of specialty polymers and resins, where its incorporation can enhance mechanical properties and thermal stability. chemimpex.com Its ability to participate in ring-opening polymerization allows for the creation of advanced materials with tailored properties. chemimpex.com Furthermore, it has been employed in the development of coatings and adhesives, contributing to improved adhesion and durability. chemimpex.com Research has also explored its use in the stereoretentive CO2 fixation, highlighting its potential in environmentally friendly chemical processes. tcichemicals.com
Foundational Research Areas Pertaining to this compound
The utility of this compound is underpinned by extensive research into its synthesis and reactivity. Numerous synthetic methods have been developed to produce this compound with high optical purity. These methods often involve the reaction of (R)-epichlorohydrin or (R)-3-chloro-1,2-propanediol with phthalimide or its salts. googleapis.comgoogle.comgoogle.comgoogle.comgoogle.com The efficiency and scalability of these synthetic routes are critical for its widespread application in both academic and industrial research. googleapis.comcjph.com.cn
A significant area of foundational research has been the exploration of the ring-opening reactions of this compound with various nucleophiles. These studies have established the regioselectivity and stereoselectivity of these reactions, providing a predictable and controllable method for introducing new functional groups. chemimpex.com For example, the reaction with amines to form chiral β-amino alcohols is a well-established and highly utilized transformation. scirp.org This body of research has solidified the position of this compound as an indispensable tool in the asymmetric synthesis of complex organic molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H9NO3/c13-10-8-3-1-2-6(4-7-5-15-7)9(8)11(14)12-10/h1-3,7H,4-5H2,(H,12,13,14)/t7-/m1/s1 |
InChI Key |
GZPUHNGIERMRFC-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](O1)CC2=C3C(=CC=C2)C(=O)NC3=O |
Canonical SMILES |
C1C(O1)CC2=C3C(=CC=C2)C(=O)NC3=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure R Glycidylphthalimide
Stereoselective Synthesis Routes and Optimization
The preparation of optically active glycidylphthalimide is essential for its use as an intermediate in the synthesis of many optically active medicines, which often require an optical purity of 98% enantiomeric excess (e.e.) or higher. googleapis.com Traditional methods for preparing racemic glycidylphthalimide have included reacting potassium phthalimide (B116566) with racemic epichlorohydrin. google.com However, achieving high enantiopurity requires more sophisticated approaches.
One effective strategy involves the reaction of an alkali metal salt of phthalimide with an optically active epihalohydrin in an alcohol solvent. googleapis.com An alternative two-step process includes reacting phthalimide with an optically active epihalohydrin in the presence of a catalyst to form an N-(3-halo-2-hydroxypropyl)phthalimide intermediate, which is then cyclized with an alkali metal alkoxide to yield the desired enantiopure glycidylphthalimide. googleapis.comgoogle.com
Phase-Transfer Catalysis in (R)-Glycidylphthalimide Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the yield and enantiomeric purity of this compound. Quaternary ammonium (B1175870) salts are commonly employed as phase-transfer catalysts in these reactions. googleapis.comgoogle.com For instance, the reaction of potassium phthalimide with (R)-epichlorohydrin in the presence of a catalyst like benzyltrimethylammonium (B79724) chloride in an alcohol solvent can produce this compound with high yield and optical purity. googleapis.com
The use of a phase-transfer catalyst allows the reaction to proceed smoothly between the solid phthalimide salt and the liquid organic phase containing the epichlorohydrin. This method avoids the need for harsh reaction conditions and can significantly reduce reaction times. google.com For example, using a phase-transfer catalyst can achieve a total yield of 88.2% with an enantiomeric purity of 99.4% after simple recrystallization. google.com
Bifunctional tetraarylphosphonium salts have also been investigated as catalysts for related reactions, such as the CO2 fixation of (R)-N-glycidylphthalimide, which proceeds in a stereoretentive manner. km3.com.twijirmps.org
Strategic Use of Alkali Metal Carbonates and Bicarbonates in Glycidylphthalimide Formation
Alkali metal carbonates and bicarbonates play a crucial role as bases in the synthesis of glycidylphthalimide. googleapis.comgoogleapis.com These inorganic bases can be used in the reaction of phthalimide with an epihalohydrin. googleapis.com The choice of the base can influence the reaction's efficiency and the purity of the product.
In one patented process, phthalimide is reacted with (R)-epichlorohydrin in the presence of anhydrous sodium carbonate and a phase-transfer catalyst in isopropanol (B130326). google.comgoogle.com This is followed by cyclization with potassium tert-butoxide to yield this compound with a high yield (80%) and optical purity (98% e.e.). google.comgoogle.com The use of anhydrous carbonate salts is preferable when preparing optically active glycidylphthalimide. googleapis.com The amount of the alkali metal carbonate or bicarbonate can range from a catalytic amount to a stoichiometric excess relative to the phthalimide. googleapis.com
The following table summarizes the effect of different bases and catalysts on the synthesis of this compound.
| Reactants | Catalyst/Base | Solvent | Yield (%) | Optical Purity (% e.e.) | Reference |
| Phthalimide, (R)-epichlorohydrin | Anhydrous Sodium Carbonate, Tetra n-butylammonium hydrogensulfate, Potassium tert-butoxide | Isopropanol | 80 | 98 | google.comgoogle.com |
| Potassium Phthalimide, (R)-epichlorohydrin | Benzyltrimethylammonium chloride | Isopropanol | 83 | 98 | googleapis.comgoogle.com |
| Phthalimide, (S)-1-chloroepoxypropane | Tetrabutylammonium bromide | Isopropanol | 85.1 | 99.2 | guidechem.com |
Impact of Solvent Systems on the Enantiomeric Purity and Yield of this compound
The choice of solvent is a critical parameter that significantly affects both the yield and the enantiomeric purity of the final product. Alcohol solvents, such as isopropanol, methanol (B129727), and tert-butanol, have been found to be particularly effective for the synthesis of optically active glycidylphthalimide. google.com
When reacting potassium phthalimide with (R)-epichlorohydrin, using an alcohol solvent like isopropanol in the presence of a phase-transfer catalyst can lead to high yields and excellent optical purity. For example, a reaction in isopropanol yielded this compound with 83% yield and 98% e.e. google.comgoogle.com In contrast, conducting the same reaction in a solvent like N,N-dimethylformamide (DMF) can lead to significant racemization, resulting in a much lower optical purity of 63% e.e. googleapis.comgoogle.com
The use of ether solvents like tetrahydrofuran (B95107) (THF) has also been explored, but in some cases, it has resulted in lower optical purity compared to alcohol-based systems. googleapis.com The selection of an appropriate solvent system is therefore crucial for minimizing racemization and maximizing the efficiency of the synthesis.
The table below illustrates the influence of different solvents on the reaction outcome.
| Catalyst | Solvent | Yield (%) | Optical Purity (% e.e.) | Reference |
| Benzyltrimethylammonium chloride | Isopropanol | 83 | 98 | google.comgoogle.com |
| Benzyltrimethylammonium chloride | Methanol | 68 | 99 | google.comgoogle.com |
| Benzyltrimethylammonium chloride | tert-Butyl alcohol | 72 | 97 | google.com |
| Benzyltrimethylammonium chloride | DMF | 82 | 63 | googleapis.comgoogle.com |
| - | THF | 74 | 87 | googleapis.com |
Chemoenzymatic and Biocatalytic Approaches to this compound Production
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis of enantiopure compounds. These approaches often utilize enzymes like lipases or alcohol dehydrogenases to achieve high enantioselectivity under mild reaction conditions. nih.gov
One prominent chemoenzymatic strategy involves the kinetic resolution of a racemic precursor. For instance, the lipase-catalyzed kinetic resolution of racemic 1-chloro-3-phthalimido-2-propanol can provide the enantiomerically pure (R)-chlorohydrin, a key intermediate for this compound. nih.govresearchgate.net Lipases such as Amano PS-IM from Burkholderia cepacia have proven effective in this resolution, yielding the (R)-chlorohydrin with over 99% e.e. rsc.org
Another approach is the asymmetric bioreduction of a prochiral ketone. The reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione using a recombinant alcohol dehydrogenase (ADH) from Lactobacillus kefir can produce the corresponding (S)-chlorohydrin with high enantiomeric excess. nih.govrsc.org While this produces the (S)-enantiomer, similar enzymatic strategies can be tailored for the (R)-enantiomer. These biocatalytic steps are central to creating the chiral building block necessary for the synthesis of a range of enantiomerically enriched pharmaceuticals. nih.gov
Emerging Techniques for High Optical Purity this compound Synthesis
An example of an advanced one-pot process involves reacting phthalimide with (R)-epichlorohydrin and an alkali metal carbonate in the presence of a phase-transfer catalyst, followed by in-situ cyclization with an alkali metal alkoxide, without isolating the intermediate N-(3-halogeno-2-hydroxypropyl)phthalimide. googleapis.comgoogle.com This method has been shown to produce this compound in good yield and with high optical purity. googleapis.comgoogle.com
Furthermore, processes that maintain the optical purity of the starting material throughout the reaction sequence are highly valuable. A method starting from an optically active 3-substituted 1-amino-2-propanol acid addition salt, which is first reacted with phthalic anhydride (B1165640) and then subjected to epoxide cyclization, has been reported to yield glycidylphthalimide with an optical purity of 99% e.e. or higher, effectively preserving the chirality of the starting material. googleapis.com These emerging techniques focus on efficiency, cost-effectiveness, and achieving the high levels of enantiopurity required for pharmaceutical applications. justia.com
Stereocontrolled Applications of R Glycidylphthalimide in Complex Molecule Synthesis
Construction of Chiral Amine and Amino Alcohol Scaffolds
The inherent chirality and functional groups of (R)-glycidylphthalimide make it an ideal starting material for the synthesis of chiral amines and amino alcohols, which are key structural motifs in many biologically active compounds.
Enantioselective Preparation of Precursors to Biologically Active Amines
This compound serves as a crucial starting material for the enantioselective synthesis of precursors to a variety of biologically active amines. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities with controlled stereochemistry. This approach is fundamental in the development of chiral drugs, where a specific enantiomer is responsible for the desired therapeutic effect. rsc.orgnih.gov
A significant application is in the synthesis of β-amino alcohols, which are core structures in many pharmaceutical agents. u-tokyo.ac.jp For instance, chemoenzymatic routes have been developed for the synthesis of both (S)- and (R)-enantiomers of various β-adrenolytic agents (beta-blockers) starting from optically pure glycidyl (B131873) phthalimide (B116566). nih.govresearchgate.net This methodology has been applied to prepare propranolol, alprenolol, pindolol, and others, highlighting the versatility of this compound as a universal chiral intermediate. nih.govrsc.org The process often involves the kinetic resolution of a racemic chlorohydrin precursor or the asymmetric bioreduction of a prochiral ketone. nih.govresearchgate.net
The synthesis of these biologically active amines relies on the principle that the chirality of the starting this compound is largely retained throughout the reaction sequence, ensuring the production of the final compound with high optical purity. google.com This is critical as different enantiomers of a drug can have vastly different pharmacological activities. lookchem.com
Synthesis of Chiral Solvating Agents Derived from this compound
This compound is a reagent used in the preparation of chiral solvating agents. lookchem.comchemicalbook.com These specialized agents are instrumental in nuclear magnetic resonance (NMR) spectroscopy for the determination of the enantiomeric purity of chiral substances. The synthesis involves the ring-opening of the epoxide in this compound by a chiral amine, leading to the formation of a diastereomeric mixture whose components can be distinguished by NMR.
Potential chiral solvating agents that can be prepared from (R)-(-)-N-(2,3-Epoxypropyl)phthalimide include: chemicalbook.comchemicalbook.com
2-[(2R)-2-hydroxy-3-[[(1R)-2-hydroxy-1-phenyl-ethyl]amino]propyl] isoindoline-1,3-dione
2-[(2R)-2-hydroxy-3-[[(1R,2S)-2-hydroxyindan-1-yl]amino]propyl]isoindoline-1,3-dione
2-[(2R)-2-hydroxy-3-[[(1R)-1-(hydroxymethyl)-propyl]amino]propyl] isoindoline-1,3-dione
2-[(2R)-2-hydroxy-3-[[(1S)-1-phenylethyl]-amino]propyl]isoindoline-1,3-dione
The table below showcases some of the chiral solvating agents derived from this compound.
| Chiral Solvating Agent | IUPAC Name |
| Agent 1 | 2-[(2R)-2-hydroxy-3-[[(1R)-2-hydroxy-1-phenyl-ethyl]amino]propyl] isoindoline-1,3-dione |
| Agent 2 | 2-[(2R)-2-hydroxy-3-[[(1R,2S)-2-hydroxyindan-1-yl]amino]propyl]isoindoline-1,3-dione |
| Agent 3 | 2-[(2R)-2-hydroxy-3-[[(1R)-1-(hydroxymethyl)-propyl]amino]propyl] isoindoline-1,3-dione |
| Agent 4 | 2-[(2R)-2-hydroxy-3-[[(1S)-1-phenylethyl]-amino]propyl]isoindoline-1,3-dione |
Asymmetric Synthesis of Heterocyclic Ring Systems
The unique structure of this compound also lends itself to the asymmetric synthesis of various heterocyclic ring systems, which are prevalent in medicinal chemistry.
Stereo- and Regioselective Synthesis of Oxazolidinones
This compound is a key precursor in the stereo- and regioselective synthesis of oxazolidinones. chemicalbook.comchemicalbook.com These five-membered heterocyclic compounds are of significant interest due to their presence in a number of antibacterial agents. guidechem.com The synthesis can be achieved through the reaction of this compound with isocyanates or via multi-step sequences involving ring-opening and subsequent cyclization. For example, (R)-N-glycidylphthalimide can undergo a CO2 fixation reaction in a stereoretentive manner to yield the corresponding oxazolidinone with high enantiomeric excess. km3.com.twtcichemicals.com
This compound, or more commonly its (S)-enantiomer, is a pivotal intermediate in the synthesis of the oral anticoagulant Rivaroxaban (B1684504). guidechem.comx-mol.com Rivaroxaban contains a central oxazolidinone core, and its synthesis often involves the reaction of an appropriate aryl amine with a chiral glycidyl derivative. mdpi.com One of the established synthetic routes to Rivaroxaban utilizes the opening of (S)-glycidylphthalimide with 4-(4-aminophenyl)morpholin-3-one, followed by ring closure with N,N'-carbonyldiimidazole to form the oxazolidinone ring. mdpi.com Subsequent deprotection and acylation yield the final drug molecule. mdpi.com The use of the enantiomerically pure glycidylphthalimide is essential for producing the single (S)-enantiomer of Rivaroxaban, which is the active pharmaceutical ingredient. lookchem.com
The following table outlines the key reactants in a common synthetic route to the Rivaroxaban core.
| Reactant 1 | Reactant 2 | Key Intermediate |
| (S)-Glycidylphthalimide | 4-(4-Aminophenyl)morpholin-3-one | 5-aminomethyl-3-aryl oxazolidinone |
Chiral Oxabispidine Synthesis via this compound
This compound can be employed to access the opposite enantiomeric series of chiral oxabispidines compared to those derived from (S)-glycidylphthalimide. researchgate.net Oxabispidines are bicyclic structures that can act as ligands in asymmetric synthesis. The synthesis involves a multi-step sequence, often featuring a stereocontrolled intramolecular Mannich reaction as the key transformation to construct the bicyclic framework. researchgate.net The modular nature of this synthetic route allows for the creation of a diverse range of C-substituted oxabispidines. researchgate.net The use of the commercially available this compound provides access to the (+)-sparteine surrogate equivalents, further expanding the utility of this synthetic strategy. researchgate.net
Exploration of Other Chiral Nitrogen/Oxygen Heterocycles
The synthesis of oxazolidinones, a significant class of nitrogen and oxygen-containing heterocyclic compounds, can be achieved through the [3+2] cycloaddition reaction of isocyanates with epoxides. tcichemicals.com This reaction is analogous to the CO2 fixation reaction. tcichemicals.com Bifunctional tetraarylphosphonium salt (TAPS) catalysts have been shown to be effective in promoting these reactions under milder conditions than conventional methods, which often require harsh conditions or complex procedures. tcichemicals.com
Diversification through Epoxide Ring-Opening Reactions
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to a wide array of functionalized products. This reactivity is a cornerstone of its utility in synthetic chemistry.
The reaction of this compound with various nucleophiles allows for the introduction of diverse functional groups. For instance, the reaction with phthalimide itself, in the presence of a base, is a key step in some synthetic routes, although it can be prone to side reactions. google.comgoogle.com The nucleophilic attack of the phthalimide anion on the epoxide can lead to the desired ring-opened product. google.com However, the strong nucleophilicity of the phthalimide anion can also lead to side reactions with the product, affecting yield and purity. google.comgoogle.com To circumvent these issues, alternative methods have been developed, such as reacting phthalimide with (S)-1-substituted propylene (B89431) oxide in the presence of a catalyst to form an intermediate which is then cyclized to (S)-glycidylphthalimide. wipo.int
The ring-opening of epoxides can also be catalyzed by bifunctional tetraarylphosphonium salts, which activate the epoxide towards nucleophilic attack. tcichemicals.com This has been demonstrated in the reaction with CO2, where the catalyst facilitates both the ring-opening by a halide ion and the subsequent CO2 insertion. tcichemicals.com
A variety of other nucleophiles can be employed. For example, the reaction of tert-butoxycarbonyl-L-phenylalanine with isobutyl chloroformate followed by diazomethane (B1218177) and HCl yields a chloromethyl ketone, which is then reduced to a chlorohydrin and subsequently cyclized to an epoxide. rssing.com This epoxide undergoes ring-opening with a piperidine (B6355638) derivative in the presence of LiCl. rssing.com
The following table summarizes the nucleophilic addition of various amines to an α,β-unsaturated ester derived from (S)-N-glycidylphthalimide, which subsequently undergoes aza-Michael cyclization.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) | dr |
| 1 | Sulfamate (B1201201) | TBAF | CH2Cl2 | 24 | 89 | >20:1 |
| 2 | Sulfamate | TMG | CH2Cl2 | 96 | 73 | >20:1 |
| 3 | Sulfamate | DBU | CH2Cl2 | 24 | 81 | >20:1 |
| 4 | Sulfamide | TBAF | CH2Cl2 | 118 | 91 | >20:1 |
This table showcases the high diastereoselectivity of the sulfamate-tethered aza-Michael cyclization. Data sourced from researchgate.net.
This compound can participate in tandem or cascade reactions where the initial epoxide ring-opening triggers subsequent cyclizations or rearrangements. A notable example is the aza-Michael addition followed by intramolecular cyclization. nih.gov In this type of reaction, a primary amine adds to an α,β-unsaturated system, and the resulting secondary amine then acts as an internal nucleophile to attack an electrophilic site within the same molecule, leading to the formation of a heterocyclic ring. nih.gov
For instance, the reaction of itaconic acid with primary amines can lead to the formation of N-substituted pyrrolidones through a cascade aza-Michael addition and intramolecular amidation-cyclization. nih.gov While not directly involving this compound, this illustrates the principle of tandem reactions initiated by nucleophilic addition.
In a more direct application, a synthesis of a (-)-negamycin derivative starts with the deprotonation of methyl propiolate and its regioselective addition to (S)-N-glycidylphthalimide. nih.gov Subsequent reduction and sulfamoylation set the stage for a sulfamate-tethered aza-Michael cyclization, which proceeds with high yield and diastereoselectivity to form an oxathiazinane. nih.gov This intermediate is then activated for a ring-opening reaction. nih.gov
Nucleophilic Additions to this compound
Advanced Chiral Transformations
The inherent chirality of this compound makes it an excellent starting material for various advanced stereoselective transformations.
The reaction of epoxides with carbon dioxide to form cyclic carbonates is a valuable transformation, and ensuring stereoretention is crucial when using chiral epoxides. Research has shown that (R)-N-glycidylphthalimide can undergo CO2 fixation in a stereoretentive manner, yielding the corresponding cyclic carbonate with high enantiomeric excess. tcichemicals.comtcichemicals.comscribd.com This has been achieved using bifunctional tetraarylphosphonium salt (TAPS) catalysts. tcichemicals.comtcichemicals.comscribd.com These catalysts are believed to activate the epoxide for ring-opening and facilitate the insertion of CO2. tcichemicals.com
The table below presents the results of CO2 fixation with various epoxides, including (R)-N-glycidylphthalimide, catalyzed by a TAPS catalyst.
| Entry | Epoxide | Yield (%) |
| 1 | Propylene oxide | 91 |
| 2 | 1,2-Butylene oxide | 88 |
| 3 | Styrene oxide | 95 |
| 4 | (S)-Phenyl glycidyl ether | 93 |
| 5 | (R)-N-Glycidylphthalimide | 85 |
| 6 | Epichlorohydrin | 90 |
| 7 | Allyl glycidyl ether | 89 |
This table demonstrates the effectiveness of the TAPS catalyst for CO2 fixation with a range of epoxides, including the stereoretentive conversion of (R)-N-glycidylphthalimide. Data sourced from scribd.com.
The aza-Michael reaction, the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. nih.gov When performed intramolecularly, it can be used to construct nitrogen-containing heterocycles such as pyrrolidines and piperidines. nih.gov The use of a chiral tether, such as one derived from this compound, can control the stereochemical outcome of the cyclization.
A recently developed sulfamate-tethered aza-Michael cyclization provides a method for synthesizing valuable chiral intermediates. researchgate.netnih.gov This methodology has been applied to the preparation of a (-)-negamycin derivative, where a key step involves the intramolecular aza-Michael cyclization of a sulfamate onto a pendant α,β-unsaturated ester. researchgate.netnih.gov This reaction proceeds with good yield and excellent diastereoselectivity. researchgate.netnih.gov The operational simplicity and tolerance of various functional groups make this a valuable transformation. researchgate.netnih.gov
Utility in the Synthesis of β-Adrenolytic Agents
This compound serves as a versatile chiral building block in the stereocontrolled synthesis of β-adrenolytic agents, commonly known as β-blockers. These drugs are crucial in managing various cardiovascular diseases by competitively blocking β-adrenergic receptors from endogenous catecholamines. rsc.org The pharmacological activity of β-blockers is highly stereoselective, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer. nih.gov However, the (R)-enantiomers also exhibit important pharmacological activities, such as blocking β2 receptors in the ciliary processes, which is beneficial for lowering intraocular pressure in glaucoma patients. rsc.org Consequently, efficient access to both enantiomerically pure forms is of high scientific and industrial interest.
A key strategy in the synthesis of non-racemic β-blockers involves the use of universal chiral intermediates like this compound and its derivatives. researchgate.net Chemoenzymatic routes, in particular, have proven effective in preparing enantiomerically enriched β-adrenolytic agents. rsc.org
One well-documented approach begins with the kinetic resolution of a racemic precursor to this compound, such as rac-2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione. This resolution can be efficiently catalyzed by lipases, yielding the enantiopure (R)-chlorohydrin (>99% enantiomeric excess), which is a direct precursor for a range of (R)-(+)-β-blockers. rsc.orgnih.gov The subsequent steps involve the reaction of this chiral chlorohydrin with various phenolic nucleophiles, followed by aminolysis to introduce the characteristic isopropylamine (B41738) side chain found in many β-blockers.
This methodology has been successfully applied to the synthesis of several model (R)-(+)-β-blockers, including propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol, with high enantiomeric excesses ranging from 96–99.9%. rsc.orgnih.gov The general synthetic sequence from the key chiral intermediate, (R)-1-chloro-3-phthalimidopropan-2-ol, is outlined below. The initial step involves the reaction of the chiral chlorohydrin with a substituted phenol (B47542) (ArOH) to form a protected amino alcohol. This is followed by deprotection and reaction with isopropylamine to yield the final β-adrenolytic agent.
The following table summarizes the synthesis of various (R)-β-adrenolytic agents starting from the enantiomerically pure (R)-chlorohydrin precursor.
Table 1: Synthesis of (R)-β-Adrenolytic Agents
| Target Compound | Phenolic Reactant | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R)-Propranolol | 1-Naphthol | 75 | >99.9 |
| (R)-Alprenolol | 2-Allylphenol | 71 | 99.0 |
| (R)-Pindolol | 4-Indolol | 65 | 98.6 |
| (R)-Carazolol | 4-Carbazolol | 60 | 96.0 |
| (R)-Moprolol | 2-Methoxyphenol | 78 | >99.9 |
| (R)-Metoprolol | 4-(2-Methoxyethyl)phenol | 72 | >99.9 |
Data sourced from chemoenzymatic synthesis routes. rsc.orgnih.gov
Furthermore, the versatility of the this compound synthon extends to the synthesis of the more pharmacologically active (S)-enantiomers. This is achieved through a stereochemical inversion, typically a Mitsunobu reaction or a related substitution with inversion of configuration. For instance, the enantiomerically pure (R)-mesylate derived from the chiral chlorohydrin can undergo acetolysis with cesium acetate (B1210297) and a catalytic amount of 18-Crown-6, followed by acidic hydrolysis of the resulting (S)-acetate to furnish the (S)-β-blocker with excellent enantiomeric purity. rsc.org This dual capability underscores the strategic importance of this compound and its derivatives as central intermediates in the flexible and efficient production of a wide array of enantiomerically pure β-adrenolytic agents.
Mechanistic Investigations of R Glycidylphthalimide Transformations
Unraveling Reaction Pathways of (R)-Glycidylphthalimide
The primary reaction pathway for this compound involves the opening of its strained epoxide ring. This can be initiated by a variety of nucleophiles and can proceed under either acidic or basic conditions, leading to a diverse range of functionalized products. chemimpex.comlibretexts.org
The ring-opening of the epoxide in this compound is a versatile reaction that can be tailored to produce specific stereoisomers. researchgate.net The mechanism of this process is highly dependent on the reaction conditions, particularly the pH.
Under basic or neutral conditions , the ring-opening occurs via a direct S\textsubscript{N}2 attack of a nucleophile on one of the epoxide carbons. libretexts.org Due to steric hindrance, the nucleophile preferentially attacks the less substituted, primary carbon atom of the epoxide ring. This results in a product with a specific regiochemistry. The reaction proceeds with an inversion of stereochemistry at the site of attack.
In acidic conditions , the mechanism is more complex and can be described as a hybrid between S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.org The first step involves the protonation of the epoxide oxygen, which makes the ring more susceptible to nucleophilic attack. libretexts.orgyoutube.com This protonation creates a partial positive charge on the adjacent carbons. The nucleophile then attacks the carbon that can better stabilize this positive charge, which is typically the more substituted carbon. libretexts.org This attack occurs from the backside, similar to an S\textsubscript{N}2 reaction, leading to an inversion of configuration at the stereocenter. libretexts.org
The reaction of this compound with carbon dioxide in the presence of bifunctional tetraarylphosphonium salt catalysts is a notable example. This [3+2] cycloaddition reaction proceeds in a stereoretentive manner, yielding cyclic carbonates with high enantiomeric excess. tcichemicals.com The proposed mechanism suggests that the catalyst facilitates both the epoxide ring-opening by the halide ion and the subsequent insertion of CO2. tcichemicals.com
| Condition | Mechanism | Site of Nucleophilic Attack | Key Intermediates | Stereochemical Outcome |
|---|---|---|---|---|
| Basic/Neutral | SN2 | Less substituted carbon | Alkoxide | Inversion of configuration |
| Acidic | SN1/SN2 Hybrid | More substituted carbon | Protonated epoxide | Inversion of configuration |
The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral drugs. The inherent chirality of this compound, derived from its (R)-configuration at the epoxide, plays a crucial role in directing the stereochemistry of the products. researchgate.net
Several factors govern the stereoselectivity of these reactions:
Nature of the Nucleophile: The size and reactivity of the nucleophile can influence the regioselectivity and, consequently, the stereoselectivity of the ring-opening reaction. Bulky nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide.
Catalyst: The choice of catalyst can significantly impact the stereochemical outcome. For instance, in the synthesis of β-blockers, lipase-catalyzed kinetic resolution is employed to obtain enantiomerically pure (R)-chlorohydrin, a precursor to this compound. researchgate.net In other reactions, bifunctional catalysts can enforce a specific orientation of the reactants, leading to high stereoselectivity. tcichemicals.com
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the stereoselectivity. For example, in the synthesis of oxazolidinones, the reaction conditions can be optimized to achieve high diastereoselectivity. nih.gov The use of specific solvents can also promote the formation of one stereoisomer over another. googleapis.com
A notable application demonstrating stereocontrol is the synthesis of (−)-negamycin tert-butyl ester, where a sulfamate-tethered aza-Michael cyclization of a derivative of (S)-N-glycidylphthalimide proceeds with high diastereoselectivity (>20:1). nih.gov Similarly, the reaction of enantiopure (S)-N-glycidyl phthalimide (B116566) with trichloroacetonitrile (B146778) in the presence of a phosphonium (B103445) ylide photoredox catalyst leads to the corresponding (S)-halohydrin with high enantiomeric excess, indicating no loss of stereochemical integrity.
Detailed Mechanisms of Epoxide Ring-Opening
Computational Chemistry and Spectroscopic Investigations
Computational and spectroscopic methods are indispensable tools for elucidating the intricate details of reaction mechanisms, transition states, and stereochemistry in transformations involving this compound.
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and energetics of molecules, including reaction intermediates and transition states. columbia.edu DFT calculations can provide valuable insights into reaction pathways, helping to predict regioselectivity and enantioselectivity. columbia.edu
In the context of this compound reactions, DFT can be used to:
Model the geometries of transition states for the epoxide ring-opening under different conditions.
Calculate the activation energies for competing reaction pathways, thereby predicting the major product.
Analyze the electronic properties of reactants and catalysts to understand their role in the reaction.
For example, DFT studies can help rationalize the observed regioselectivity in the ring-opening of substituted epoxides by analyzing the stability of the potential carbocationic intermediates. newdrugapprovals.org Furthermore, DFT can be employed to study the interaction between catalysts and substrates, shedding light on the origin of stereocontrol in asymmetric transformations. rsc.org The accuracy of DFT-optimized geometries for transition metal complexes, which can be used as catalysts, has been validated against experimental data. rsc.org
| DFT Application | Information Gained | Relevance to this compound Reactions |
|---|---|---|
| Transition State Modeling | Geometries and energies of transition states | Predicting the preferred reaction pathway and regioselectivity of epoxide ring-opening. |
| Activation Energy Calculation | Relative rates of competing reactions | Understanding the factors that control product distribution. |
| Electronic Structure Analysis | Charge distribution, orbital interactions | Explaining the role of catalysts and the nature of bonding in intermediates. |
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful experimental techniques for determining the three-dimensional structure of molecules, which is crucial for confirming the stereochemistry of reaction products.
NMR Spectroscopy:
¹H and ¹³C NMR are routinely used to determine the connectivity of atoms in a molecule.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of atoms, which helps in assigning the relative stereochemistry of chiral centers.
Chiral shift reagents or derivatizing agents can be used in conjunction with NMR to determine the enantiomeric excess of a chiral product.
In the study of polymers derived from glycidyl (B131873) monomers, NMR is used to characterize the polymer structure and detect any side reactions. researchgate.net For example, in the synthesis of desfluoro linezolid, ¹H-NMR and ¹³C-NMR were used for identification. rssing.com
X-ray Crystallography:
This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of the absolute and relative stereochemistry of a molecule.
It is particularly useful for characterizing chiral molecules and their derivatives. For instance, the crystal structure of an oxathiazinane derived from (S)-N-glycidylphthalimide was confirmed by X-ray crystallography (CCDC 2301584). nih.gov
The combination of these spectroscopic techniques provides a comprehensive picture of the stereochemical course of reactions involving this compound, validating the predictions from computational studies and confirming the effectiveness of stereoselective synthetic methods.
Density Functional Theory (DFT) Analysis of Transition States and Intermediates
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. In the context of this compound transformations, kinetic analysis is essential for understanding reaction mechanisms and optimizing reaction conditions.
The rate of epoxide ring-opening reactions can be monitored by following the disappearance of the starting material or the appearance of the product over time using techniques like chromatography or spectroscopy. The data obtained can be used to determine the reaction order, rate constants, and activation parameters.
For example, a study on the anionic ring-opening polymerization of glycidyl monomers investigated the reaction kinetics to understand the influence of various parameters on the polymerization rate and control. researchgate.net In another study, the kinetics of the reaction between epoxides and carbon dioxide catalyzed by phosphonium salts were investigated, revealing the importance of the catalyst structure and reaction temperature. tcichemicals.com
Kinetic studies on the enzymatic resolution of precursors to this compound are also crucial for optimizing the synthesis of the enantiomerically pure starting material. rsc.org The determination of kinetic parameters such as the enantiomeric ratio (E-value) allows for the selection of the most efficient biocatalyst and reaction conditions. rsc.org
Factors influencing the kinetics of this compound reactions include:
Concentration of reactants: Higher concentrations generally lead to faster reaction rates.
Temperature: Reaction rates typically increase with temperature, but side reactions may also become more prevalent. researchgate.net
Catalyst loading: The amount of catalyst can significantly affect the reaction rate. tcichemicals.com
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate. googleapis.com
By systematically studying these factors, a detailed understanding of the reaction kinetics can be achieved, enabling the development of more efficient and selective synthetic processes for valuable compounds derived from this compound.
Catalytic Roles and Ligand Design Featuring R Glycidylphthalimide Derivatives
(R)-Glycidylphthalimide-Derived Chiral Ligands in Asymmetric Catalysis
The enantiopure nature of this compound makes it an ideal starting material for the synthesis of chiral ligands used in asymmetric catalysis. The epoxide ring can be opened by various nucleophiles to introduce diverse functionalities, leading to ligands such as chiral amino alcohols and diamines. These ligands can then coordinate with metal centers to create catalysts that facilitate stereoselective reactions.
One significant class of ligands derived from this compound are chiral amino alcohols. These are prepared by the regioselective ring-opening of the epoxide with an amine. The resulting 1-amino-3-phthalimido-propan-2-ol derivatives can be used as chiral solvating agents or as ligands in metal-catalyzed reactions. synthesiswithcatalysts.comnih.gov For instance, chiral amino alcohol ligands are known to be effective in zinc-mediated asymmetric additions of alkynes to aldehydes. researchgate.net The structural framework provided by the this compound precursor helps to create a well-defined chiral environment around the metal center, enabling high stereoselectivity.
Another important application is the synthesis of optically-enriched oxabispidines. These bicyclic structures can be prepared from this compound through a multi-step sequence that includes a key stereoselective intramolecular Mannich reaction. The resulting oxabispidines are structurally related to (-)-sparteine, a well-known chiral diamine ligand. These "(–)-sparteine surrogates" are valuable in asymmetric synthesis, and the use of this compound provides access to the opposite enantiomeric series, equivalent to (+)-sparteine surrogates, adding to the flexibility of this synthetic route. Further manipulation of these oxabispidine structures can yield N,N'-dimethyl oxabispidines, which have potential applications as ligands in various asymmetric catalytic processes.
| Ligand Type | Precursor | Synthetic Strategy | Potential Catalytic Application |
| Chiral Amino Alcohols | This compound | Epoxide ring-opening with amines | Asymmetric alkynylation of aldehydes |
| Chiral Oxabispidines | This compound | Intramolecular Mannich reaction | General asymmetric synthesis (as sparteine (B1682161) surrogates) |
Exploration of Organocatalytic Systems Utilizing this compound Scaffolds
This compound and its derivatives are not only precursors to ligands for metal catalysis but can also function as key components of organocatalytic systems. A notable example is the development of bifunctional tetraarylphosphonium salt (TAPS) catalysts. scribd.com These organocatalysts feature a scaffold that can be derived from chiral epoxides like (R)-N-glycidylphthalimide.
In one application, a bifunctional TAPS catalyst, methyl-substituted TAPS-bromide (MeTAPS-Br), has been shown to effectively catalyze the [3+2] cycloaddition reaction between epoxides and carbon dioxide (CO2) to produce cyclic carbonates. nih.gov The proposed mechanism involves the Brønsted acid site of the catalyst activating the epoxide, facilitating a ring-opening by the halide ion. When enantiopure (R)-N-glycidylphthalimide was used as the epoxide substrate in this reaction, the CO2 fixation proceeded in a stereoretentive manner, yielding the corresponding cyclic carbonate with high enantiomeric excess. nih.gov
The versatility of this TAPS-catalyzed system was further demonstrated in the reaction of epoxides with isocyanates to form oxazolidinones, an important class of heterocyclic compounds. The bifunctional TAPS catalyst, particularly MeTAPS-I, was effective for this transformation, even with challenging electron-deficient aryl isocyanates and aliphatic isocyanates.
Table 1: Scope of Epoxides in TAPS-Catalyzed CO2 Fixation Reaction conditions: Epoxide (0.5 mmol), MeTAPS-Br (15 mol%), CO2 (1 atm, balloon), chlorobenzene (B131634) (0.3 M), 120 °C, 12 h.
| Epoxide Substrate | Product | Yield (%) |
|---|---|---|
| Styrene Oxide | Styrene Carbonate | 78 |
| Epichlorohydrin | Epichlorohydrin Carbonate | 81 |
| Allyl Glycidyl (B131873) Ether | Allyl Glycidyl Ether Carbonate | 82 |
| (S)-Phenyl Glycidyl Ether | (S)-Phenyl Glycidyl Carbonate | 85 (>99% ee) |
| (R)-N-Glycidylphthalimide | (R)-N-Glycidylphthalimide Carbonate | 85 (>99% ee) |
Data sourced from research by Toda and Suga. nih.gov
Metal-Catalyzed Transformations Involving this compound
This compound also serves as a key substrate in various metal-catalyzed transformations to produce high-value chiral molecules. Its epoxide moiety is susceptible to ring-opening reactions, which can be controlled by metal catalysts to achieve specific regio- and stereochemical outcomes.
Furthermore, the anionic ring-opening polymerization (AROP) of glycidyl phthalimide (B116566) can be achieved using organocatalytic systems in conjunction with metal-based activators. For instance, the polymerization of glycidyl phthalimide has been observed using a Lewis acid such as triisobutylaluminum (B85569) (i-Bu3Al) as an activator. This metal-based species facilitates the ring-opening of the epoxide monomer, leading to the formation of functional polyethers. While challenges such as polymer precipitation can occur, this approach demonstrates the utility of metal species in controlling the reactivity of the glycidylphthalimide monomer.
Innovative Material Science Applications of R Glycidylphthalimide
Polymer Chemistry: Incorporation into Specialty Polymers and Resins
The distinct functionalities of (R)-glycidylphthalimide allow for its use in creating specialty polymers and resins with tailored characteristics. chemimpex.com It is particularly valued in the production of materials where enhanced mechanical and thermal properties are required. chemimpex.com Glycidyl (B131873) imide compounds are noted for their ability to yield resin compositions with excellent mechanical properties, heat resistance, and durability. google.com
This compound serves as a critical reactive intermediate for functionalizing polymers, primarily due to its epoxide functionality. chemimpex.com The strained three-membered epoxide ring is susceptible to ring-opening reactions, which allows for its incorporation into polymer backbones or as a side chain. chemimpex.comresearchgate.net This process, often an anionic ring-opening polymerization, enables the introduction of the phthalimide (B116566) group into the polymer structure. researchgate.net The ability to participate in such reactions allows for the incorporation of diverse functional groups, expanding its application in developing advanced materials. chemimpex.com
The synthesis of functional polyethers can be achieved through the copolymerization of various glycidyl ethers, leading to multifunctional polymers. acs.orgresearchgate.net The reactivity of this compound makes it suitable for creating these complex polymer architectures. chemimpex.com For instance, studies on the anionic ring-opening polymerization of glycidyl phthalimide have been conducted to create poly(glycidyl phthalimide), demonstrating its role as a monomer for new polymeric structures. researchgate.net
The incorporation of this compound into polymer matrices has been shown to tune and improve the material's physical properties. chemimpex.com Its rigid phthalimide structure contributes to enhanced thermal stability and mechanical strength in the final polymer products. chemimpex.comgoogle.com
Research into structural epoxy adhesives has demonstrated the impact of glycidyl phthalimide (GPI) on thermal and mechanical properties. researchgate.net When GPI, a high-polarity mono-functional epoxy, is added to bisphenol A type epoxy resin formulations, it helps to maintain a high glass transition temperature (Tg) while effectively lowering the rubbery modulus at temperatures above Tg. researchgate.net One study found that a cured resin composition containing 25% GPI, in combination with dicyandiamide/dichlorophenyldimethylurea as curing agents, exhibited a desirable balance of high Tg and significant softening above this temperature. researchgate.net
Table 1: Properties of an Epoxy Resin Formulation Containing Glycidyl Phthalimide
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) | > 80°C | researchgate.net |
| Glass State Modulus | > 3 GPa | researchgate.net |
This data indicates that the inclusion of glycidyl phthalimide is instrumental in developing advanced polymeric materials with specifically tuned thermomechanical responses. researchgate.net
This compound as a Reactive Intermediate for Polymer Functionalization
Surface Chemistry: Modification and Functionalization Strategies
The chemical nature of this compound also lends itself to applications in surface chemistry, where it is used to modify and functionalize surfaces to improve performance characteristics in materials like composites and textiles. chemimpex.com
This compound is utilized as a component in coatings and adhesives to enhance adhesion and durability. chemimpex.com Its epoxide group can react with various surfaces or other formulation components, while the phthalimide group can improve interfacial interactions, leading to stronger and more robust bonding. chemimpex.com The compound serves as a versatile epoxy resin hardener, which enhances the mechanical properties of polymers used in these applications. chemimpex.com
In the development of dismantlable structural adhesives, formulations containing glycidyl phthalimide have shown excellent performance. researchgate.net A combination of a resin formulation with GPI and 10% expandable graphite (B72142) resulted in high shear adhesive strength. researchgate.net
Table 2: Adhesive Performance of a Formulation Containing Glycidyl Phthalimide
| Property | Value | Source |
|---|
These findings underscore the practical benefits of using this compound to create high-performance adhesives with improved durability. chemimpex.comresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glycidyl phthalimide (GPI) |
| Bisphenol A |
| Dicyandiamide |
| Dichlorophenyldimethylurea |
| Expandable graphite |
| Epichlorohydrin |
| Allyl glycidyl ether |
| Styrene oxide |
| (S)-phenyl glycidyl ether |
| Triisobutylaluminium |
Future Prospects and Emerging Research Frontiers for R Glycidylphthalimide
Sustainable and Green Chemistry Approaches in (R)-Glycidylphthalimide Synthesis
The chemical industry's shift towards environmentally benign processes has spurred research into sustainable methods for producing key intermediates like this compound. The focus is on reducing waste, avoiding hazardous solvents, and improving energy efficiency, often through biocatalysis and advanced catalytic systems.
Chemoenzymatic methods represent a significant advance in the green synthesis of chiral compounds. Research has demonstrated efficient routes to enantiomerically pure molecules using this compound's precursors. google.comambeed.com A key strategy involves the lipase-catalyzed kinetic resolution of racemic intermediates. google.comgoogleapis.comgoogle.com For instance, the kinetic resolution of racemic 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione using an immobilized lipase (B570770) (Amano PS-IM) can produce the enantiopure (R)-chlorohydrin at a greater than 99% enantiomeric excess (% ee). googleapis.comgoogle.comgoogle.com This enzymatic process allows for the separation of enantiomers under mild conditions, avoiding harsh chemicals and complex purification steps. googleapis.com Furthermore, the asymmetric bioreduction of prochiral ketones using biocatalysts like E. coli cells containing recombinant alcohol dehydrogenases is another powerful green method for obtaining the necessary chiral precursors. googleapis.comgoogle.comrsc.org
Beyond biocatalysis, developments in chemical catalysis also contribute to greener synthesis pathways. The use of bifunctional tetraarylphosphonium salt (TAPS) catalysts has been explored for the fixation of carbon dioxide with enantiopure epoxides like (R)-N-glycidylphthalimide, a process that proceeds with stereoretention and high enantiomeric excess. google.comchemrxiv.org This method utilizes CO2 as a C1 building block, aligning with green chemistry goals of using renewable feedstocks. chemrxiv.org Additionally, various patented methods aim to improve yield and optical purity through optimized reaction conditions, such as using phase-transfer catalysts like benzyltrimethylammonium (B79724) chloride or tetra-n-butylammonium hydrogensulfate in combination with bases like potassium tert-butoxide or sodium carbonate. researchgate.netnih.govacs.orgchemrxiv.org These methods often use more environmentally friendly alcohol-based solvents like isopropanol (B130326) and methanol (B129727) and can achieve high yields and optical purities of up to 99% ee. google.comacs.orgchemrxiv.org One green chemistry approach involves refluxing with sodium carbonate in xylene, followed by crystallization from methanol, to achieve a 94% yield and 99.8% ee. gla.ac.uk
| Method | Catalyst/Reagent | Solvent | Key Conditions | Yield | Optical Purity (% ee) | Reference |
|---|---|---|---|---|---|---|
| Chemical Synthesis | Potassium Phthalimide (B116566), Benzyltrimethylammonium chloride | Isopropanol | 10°C, 46 hours | 83% | 98% | nih.govchemrxiv.org |
| Chemical Synthesis | Potassium Phthalimide, Benzyltrimethylammonium chloride | Methanol | 20°C, 15 hours | 68% | 99% | google.com |
| Two-Step Chemical Synthesis | Phthalimide, Anhydrous Sodium Carbonate, Tetra n-butylammonium hydrogensulfate, then Potassium tert-butoxide | Isopropanol | 50°C for 23h, then 20°C for 1h | 80% | 98% | google.com |
| Green Chemistry Approach | Sodium Carbonate | Xylene, then Methanol | Reflux, 4 hours | 94% | 99.8% | gla.ac.uk |
| Chemoenzymatic (Precursor Synthesis) | Lipase Amano PS-IM (Kinetic Resolution) | Not specified | 23-24 hours | 39-40% (for R-chlorohydrin) | >99% | googleapis.com |
Integration of this compound in Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
While specific examples of this compound synthesis using flow chemistry are not yet widely published, the broader field of chiral epoxide and intermediate synthesis is increasingly adopting these advanced technologies. Continuous flow processes offer significant advantages for reactions like epoxidation, which can be exothermic and pose safety risks at a large scale due to potential reagent accumulation. acsgcipr.org Flow reactors provide superior heat and mass transfer, allowing for better temperature control, enhanced safety, and improved consistency. acsgcipr.orgchemrxiv.orggla.ac.uk The synthesis of this compound, which often involves the reaction of (R)-epichlorohydrin with potassium phthalimide, is a process well-suited for adaptation to a continuous flow platform. google.comnih.gov Such a setup could enable safer handling of reagents and allow for scalable, on-demand production with high reproducibility. Telescoped continuous flow processes, where multiple reaction steps are connected without isolating intermediates, have been successfully developed for synthesizing other chiral epoxide intermediates, demonstrating the potential for this technology to streamline production and reduce waste. osti.govmdpi.com
Automated synthesis platforms, such as the "Chemputer," are revolutionizing the way complex molecules are made by enabling reproducible, parallelized workflows for chiral synthesis. tradeindia.com These robotic systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. acs.org The synthesis of molecules derived from this compound often involves sequential steps of ring-opening, deprotection, and coupling. Automating these sequences could significantly accelerate the discovery and development of new pharmaceuticals and materials. Fully automated platforms for small molecule synthesis are being developed that utilize iterative cycles of deprotection, coupling, and purification, a strategy that could be directly applied to building complex structures from the this compound scaffold. google.com The integration of these advanced synthesis technologies promises to make the production and utilization of this compound more efficient, safer, and scalable.
Broadening the Scope of this compound in Next-Generation Chemical Research
This compound's utility as a chiral building block continues to expand into new areas of chemical research, driven by its unique reactivity. acsgcipr.org Its primary role is in the synthesis of enantiomerically pure pharmaceuticals. It is a key intermediate in the production of the oral anticoagulant rivaroxaban (B1684504) and various beta-blockers. google.comambeed.commdpi.com The epoxide ring is readily opened by various nucleophiles, allowing for the introduction of diverse functional groups to create complex molecular architectures. acsgcipr.org
Emerging research highlights its application in synthesizing novel classes of compounds with significant potential. For example, it is used to prepare optically-enriched oxabispidines, which are rigid bicyclic structures that can serve as surrogates for sparteine (B1682161) in asymmetric synthesis. osti.gov This opens up new possibilities for creating chiral ligands and catalysts. Furthermore, this compound is used in the preparation of chiral solvating agents, which are valuable tools for determining the enantiomeric purity of other compounds.
In the realm of medical diagnostics and advanced therapeutics, this compound has found a novel application in the synthesis of radiolabeled compounds. Researchers have developed a synthetic route to 18F-linezolid, a radiotracer for positron emission tomography (PET), using (S)-N-glycidylphthalimide (the enantiomer) to construct the oxazolidinone core. This strategy can be adapted for the (R)-enantiomer to develop other PET imaging agents, enabling noninvasive studies of drug distribution and disease pathology. In material science, beyond its established use in polymers and resins, this compound is being explored for its potential role in developing biodegradable materials, contributing to more sustainable product designs. acsgcipr.org
| Research Area | Application of this compound | Resulting Compound/Material Class | Significance | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Chiral building block for stereocontrolled intramolecular Mannich reaction | Optically-enriched oxabispidines | Creates novel chiral ligands and sparteine surrogates for asymmetric catalysis. | osti.gov |
| Pharmaceuticals | Key intermediate for building the oxazolidinone core | Anticoagulants (e.g., Rivaroxaban) | Facilitates efficient synthesis of modern antithrombotic drugs. | mdpi.com |
| Pharmaceuticals | Universal chiral precursor for β-adrenolytic agents | Beta-blockers (e.g., Propranolol, Metoprolol) | Enables chemoenzymatic synthesis of enantiomerically pure beta-blockers. | google.comambeed.comgoogleapis.com |
| Medical Imaging | Precursor for the oxazolidinone core of radiotracers (enantiomer used) | 18F-labeled oxazolidinones (e.g., 18F-Linezolid) | Enables development of PET imaging agents for studying drug biodistribution and disease. | |
| Analytical Chemistry | Reagent for preparing amino alcohol derivatives | Chiral solvating agents | Used to determine enantiomeric purity of chiral compounds via techniques like NMR. | |
| Material Science | Reactive intermediate for polymers | Biodegradable materials | Contributes to the development of sustainable materials for packaging and other applications. | acsgcipr.org |
Q & A
Q. How should researchers address ethical considerations in handling this compound?
- Answer : Follow institutional safety protocols for mutagenic intermediates (e.g., phthalimide derivatives). Document waste disposal methods (e.g., neutralization). For biological studies, obtain IRB approval if testing cytotoxicity .
Cross-Disciplinary Applications
Q. How can this compound be integrated into drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
